molecular formula C8H13NO2 B13173317 Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate

Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B13173317
M. Wt: 155.19 g/mol
InChI Key: ZVIIBYZHZFJNKO-UHFFFAOYSA-N
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Description

Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. Its molecular formula is C8H13NO2, and it has a molecular weight of 155.19 g/mol

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a valuable building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism by which methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, the compound’s structure suggests it may interact with enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate: Another bicyclic compound with a similar structure but different ring size.

    Methyl 4-aminobicyclo[4.1.0]hexane-1-carboxylate: A compound with a larger bicyclic ring system.

Uniqueness

Methyl 4-aminobicyclo[310]hexane-1-carboxylate is unique due to its specific ring structure and the presence of an amino group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-7(10)8-3-2-6(9)5(8)4-8/h5-6H,2-4,9H2,1H3

InChI Key

ZVIIBYZHZFJNKO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(C1C2)N

Origin of Product

United States

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